molecular formula C12H17NO2S B13259836 4-[(Phenylmethyl)sulfonyl]-piperidine

4-[(Phenylmethyl)sulfonyl]-piperidine

Cat. No.: B13259836
M. Wt: 239.34 g/mol
InChI Key: LYQYKUWCEFIIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Phenylmethyl)sulfonyl]-piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylmethyl)sulfonyl]-piperidine typically involves the reaction of piperidine with phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(Phenylmethyl)sulfonyl]-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(Phenylmethyl)sulfonyl]-piperidine involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of serine proteases by causing sulfonylation of the active-site serine residues. This inhibition prevents the proteases from performing their catalytic functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[(Phenylmethyl)sulfonyl]-piperidine is unique due to its specific combination of the piperidine ring and the phenylmethylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-benzylsulfonylpiperidine

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

LYQYKUWCEFIIAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.